molecular formula C17H10BrN3O3 B6055691 2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione

2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B6055691
M. Wt: 384.2 g/mol
InChI Key: GPKMCGRTGPAZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H10BrN3O3 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.99055 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione (commonly referred to as a derivative of isoindole) has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H21BrN4O3
  • Molecular Weight: 457.32 g/mol
  • CAS Number: 315248-59-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to exhibit antitumor , antiviral , and anti-inflammatory properties. The following mechanisms have been identified:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases such as MEK1/2, leading to decreased cell proliferation in leukemia models .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, promoting cell death through mitochondrial dysfunction .
  • Antiviral Activity : Some derivatives have shown promise as antiviral agents by disrupting viral replication processes .

Biological Activity Data

The following table summarizes key findings on the biological activity of related compounds and their derivatives:

Activity TypeCompound/DerivativesIC50 (µM)Reference
Antitumor4-Bromo derivative0.3 - 1.2
AntiviralPyrazolo derivatives0.23 - 0.26
Apoptosis InductionIndole-based compounds<10
Kinase InhibitionMEK1/2 inhibitors14 - 50

Case Study 1: Antitumor Activity in Leukemia

A study evaluated the effects of a similar compound on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. Results indicated significant growth inhibition at concentrations around 0.3 µM, with mechanisms involving down-regulation of ERK signaling pathways .

Case Study 2: Antiviral Properties

Research into the antiviral capabilities of indole derivatives showed that certain compounds could effectively inhibit viral replication in cell cultures, suggesting potential applications in treating viral infections .

Properties

IUPAC Name

2-[(Z)-(4-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O3/c1-8-6-7-11-12(13(8)18)14(15(22)19-11)20-21-16(23)9-4-2-3-5-10(9)17(21)24/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKMCGRTGPAZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=NN3C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C\2=C(C=C1)NC(=O)/C2=N\N3C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.